Novel potent and selective paradox-breaker RAF inhibitor, inhibiting activation of ERK1/2 in mutant BRAF melanoma cells
PLX7904, also known as PB04, is a potent and selective paradox-breaker RAF inhibitor. PB04 is able to efficiently inhibit activation of ERK1/2 in mutant BRAF melanoma cells but does not hyperactivate ERK1/2 in mutant RAS-expressing cells. Importantly, PB04 inhibited ERK1/2 phosphorylation in mutant BRAF melanoma cells with acquired resistance to vemurafenib/PLX4720 that is mediated by a secondary mutation in NRAS. Consistent with ERK1/2 reactivation driving the re-acquisition of malignant properties, PB04 promoted apoptosis and inhibited entry into S phase and anchorage-independent growth in mutant N-RAS-mediated vemurafenib-resistant cells.
PLX7904
CAS No.:
Cat. No.: VC0539896
Molecular Formula: C24H22F2N6O3S
Molecular Weight: 512.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H22F2N6O3S |
---|---|
Molecular Weight | 512.5 g/mol |
IUPAC Name | 5-(2-cyclopropylpyrimidin-5-yl)-3-[3-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C24H22F2N6O3S/c1-3-32(2)36(34,35)31-19-7-6-18(25)20(21(19)26)22(33)17-12-30-24-16(17)8-14(9-29-24)15-10-27-23(28-11-15)13-4-5-13/h6-13,31H,3-5H2,1-2H3,(H,29,30) |
Standard InChI Key | DKNZQPXIIHLUHU-UHFFFAOYSA-N |
SMILES | CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F |
Canonical SMILES | CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F |
Appearance | Solid powder |
Introduction
Property | Value |
---|---|
Synonyms | PB04 |
Molecular Weight | 512.53 g/mol |
CAS Number | 1393465-84-3 |
Solubility (DMSO) | 100 mg/mL (195.11 mM) |
Target | BRAF (V600E mutant) |
IC50 (BRAFV600E) | ~5 nM (mutant RAS cells) |
Development Rationale
First-generation RAF inhibitors (e.g., vemurafenib, dabrafenib) revolutionized melanoma treatment but suffer from paradoxical MAPK pathway activation in wild-type BRAF cells, promoting secondary tumors . PLX7904 was engineered to decouple inhibition of oncogenic BRAF from dimerization-dependent ERK hyperactivation, a phenomenon termed "paradox breaking" . Structural studies revealed that its N-methyl-ethyl tail displaces Leu505 on BRAF’s C-helix, destabilizing RAF dimers—a critical innovation validated by crystallographic data .
Mechanism of Action
Structural Basis for Paradox Breaking
PLX7904 binds the ATP-binding pocket of BRAF, inducing conformational changes that prevent dimerization. Key interactions include:
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Leu505 Displacement: The inhibitor’s N-methyl-ethyl group shifts Leu505 by 2.1 Å compared to paradox-inducing inhibitors, altering the C-helix orientation and disrupting dimer interfaces .
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Allosteric Network Modulation: Molecular dynamics simulations show PLX7904 mimics the inactive BRAF-WT monomer, reducing communication efficiency between RAF protomers and blocking transactivation .
Biochemical Effects
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ERK1/2 Suppression: PLX7904 inhibits phospho-ERK1/2 in BRAF-mutant melanoma cells (WM793, A375) at 0.5–5 μM concentrations .
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Apoptosis Induction: In vemurafenib-resistant cells (e.g., NRAS-mutant lines), PLX7904 restores apoptosis by preventing ERK re-activation .
Preclinical Efficacy
Cell Line Sensitivity
PLX7904 exhibits potent anti-proliferative effects across BRAF-mutant models:
Cell Line | Cancer Type | IC50 (μM) |
---|---|---|
A375 | Melanoma | 0.17 |
COLO829 | Melanoma | 0.53 |
COLO205 | Colorectal | 0.16 |
SKBR3 | Breast (HER2+) | <1.0 |
Gene Expression Profiling
In HRAS-mutant B9 cells, PLX7904 caused minimal transcriptional changes (vs. 191 genes altered by vemurafenib), confirming its lack of paradoxical activation .
Overcoming Resistance Mechanisms
BRAF Splice Variants
PLX7904 suppresses MEK-ERK signaling in vemurafenib-resistant cells expressing BRAFV600E splice variants (e.g., p61-BRAF), restoring G1/S cell cycle arrest and apoptosis .
NRAS Mutations
In NRAS-mutant melanoma models, PLX7904 inhibits anchorage-independent growth and ERK reactivation, overcoming vemurafenib resistance .
Comparison with First-Generation Inhibitors
Parameter | PLX7904 | Vemurafenib |
---|---|---|
Paradoxical ERK Activation | No | Yes |
Dimer Disruption | Yes (via Leu505) | No |
Efficacy in NRAS Mutants | Yes | No |
Secondary Tumor Risk | Low | High (cuSCC) |
Clinical Development Status
As of April 2025, PLX7904 remains in preclinical development. Its clinical analog PLX8394 has advanced to early-phase trials, leveraging shared structural and mechanistic features .
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